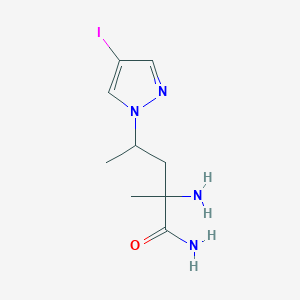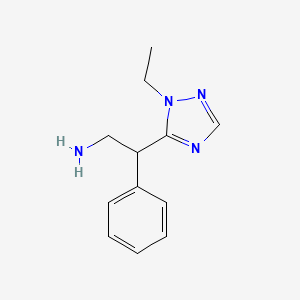
Benzyl 3-methyl-2-(methylamino)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 3-methyl-2-(methylamino)butanoate is an organic compound that falls under the category of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is notable for its unique structure, which includes a benzyl group, a methyl group, and a methylamino group attached to a butanoate backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-methyl-2-(methylamino)butanoate typically involves esterification reactions. One common method is the reaction of benzyl alcohol with 3-methyl-2-(methylamino)butanoic acid in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate. Additionally, purification steps like distillation or recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl 3-methyl-2-(methylamino)butanoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: Reduction of the ester can produce primary alcohols or aldehydes, depending on the reducing agent used.
Substitution: The benzyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent for converting esters to alcohols.
Substitution: Nucleophiles such as sodium methoxide can be used for substitution reactions involving the benzyl group.
Major Products Formed
Hydrolysis: 3-methyl-2-(methylamino)butanoic acid and benzyl alcohol.
Reduction: 3-methyl-2-(methylamino)butanol.
Substitution: Various benzyl-substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Benzyl 3-methyl-2-(methylamino)butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mécanisme D'action
The mechanism of action of Benzyl 3-methyl-2-(methylamino)butanoate involves its interaction with specific molecular targets. The ester bond can be hydrolyzed by esterases, releasing the active components. The benzyl group may interact with aromatic receptors, while the methylamino group can participate in hydrogen bonding and other interactions with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl acetate: Another ester with a benzyl group, but with an acetate backbone.
Methyl 3-methyl-2-(methylamino)butanoate: Similar structure but with a methyl group instead of a benzyl group.
Ethyl 3-methyl-2-(methylamino)butanoate: Similar structure but with an ethyl group instead of a benzyl group.
Uniqueness
Benzyl 3-methyl-2-(methylamino)butanoate is unique due to the combination of its benzyl, methyl, and methylamino groups, which confer specific chemical and biological properties
Propriétés
Formule moléculaire |
C13H19NO2 |
|---|---|
Poids moléculaire |
221.29 g/mol |
Nom IUPAC |
benzyl 3-methyl-2-(methylamino)butanoate |
InChI |
InChI=1S/C13H19NO2/c1-10(2)12(14-3)13(15)16-9-11-7-5-4-6-8-11/h4-8,10,12,14H,9H2,1-3H3 |
Clé InChI |
GNXSEJASXOKTCC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C(=O)OCC1=CC=CC=C1)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(Benzyloxy)carbonyl]amino}-3-cyclopentylpropanoic acid](/img/structure/B13481647.png)


![[(2-Isocyanoethoxy)methyl]cyclopropane](/img/structure/B13481656.png)
![Tert-butyl N-[4-(difluoromethyl)pyrrolidin-3-yl]carbamate](/img/structure/B13481658.png)
![3-[(Carbamoylmethyl)amino]propanamide hydrochloride](/img/structure/B13481663.png)






![((1S,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-yl)methanamine](/img/structure/B13481700.png)

